Product packaging for 4-Acetoxy-2'-fluorobenzophenone(Cat. No.:CAS No. 890099-40-8)

4-Acetoxy-2'-fluorobenzophenone

Cat. No.: B1358990
CAS No.: 890099-40-8
M. Wt: 258.24 g/mol
InChI Key: SZGJOQCYNCAYFY-UHFFFAOYSA-N
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Description

Contextual Significance of Benzophenone (B1666685) Frameworks in Modern Organic Chemistry

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. google.com This structural motif is not only a fundamental building block in organic synthesis but is also prevalent in numerous naturally occurring and synthetic molecules with significant biological activities. nih.gov The unique twisted conformation of the two aryl rings linked by a carbonyl group provides a versatile scaffold for designing molecules that can interact with biological targets. mq.edu.au In medicinal chemistry, benzophenone derivatives have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.gov Furthermore, they are widely used as photoinitiators in polymer chemistry and as UV-blocking agents in various commercial products. google.com The ability to readily modify the aryl rings with different substituents allows for the fine-tuning of their chemical and physical properties, making the benzophenone framework a subject of ongoing research. mq.edu.au

Overview of Acetoxylated and Fluorinated Organic Compounds in Contemporary Research

The introduction of acetoxy and fluorine substituents into organic molecules is a common strategy in modern drug discovery and materials science. Acetoxylation, the introduction of an acetoxy (-OAc) group, can modulate a compound's solubility, and metabolic stability, and can also serve as a prodrug moiety, releasing a more active hydroxylated form in vivo.

Fluorination, the incorporation of fluorine atoms, can have profound effects on a molecule's properties. nih.gov Due to fluorine's high electronegativity, the carbon-fluorine bond is highly polarized and strong, which can enhance metabolic stability by blocking sites of oxidation. ontosight.ai Fluorine substitution can also alter a compound's lipophilicity, binding affinity to target proteins, and pKa. nih.gov It is estimated that approximately 20% of all pharmaceuticals contain fluorine. tandfonline.com The strategic placement of fluorine atoms can lead to enhanced biological activity and improved pharmacokinetic profiles. mq.edu.au

Rationale for Dedicated Academic Investigation of 4-Acetoxy-2'-fluorobenzophenone

The dedicated academic investigation of this compound is driven by the potential synergistic effects of its constituent parts. The benzophenone core provides a proven bioactive scaffold. The 2'-fluoro substituent is anticipated to enhance metabolic stability and modulate the electronic properties of the adjacent phenyl ring, potentially influencing its interaction with biological targets. The 4-acetoxy group can improve its pharmacokinetic properties and may act as a synthetic handle for further functionalization or as a pro-moiety for a corresponding phenol (B47542).

Given the known biological activities of many fluorinated benzophenones, it is hypothesized that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents or functional materials. Its structure warrants investigation to understand how the interplay between the acetoxy and fluoro groups on the benzophenone framework influences its chemical reactivity and biological profile. While extensive research on this specific molecule is not widely published, its structural components suggest it is a compound of interest for further study.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound and a closely related compound for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number890099-40-8
Molecular FormulaC15H11FO3
Molecular Weight258.25 g/mol
IUPAC Name[4-(2-fluorobenzoyl)phenyl] acetate (B1210297)
InChI KeySZGJOQCYNCAYFY-UHFFFAOYSA-N
Purity>90% (as per commercial suppliers)

Data sourced from commercial suppliers. sigmaaldrich.com

Table 2: Comparative Physicochemical Properties of a Related Compound: 4-Acetoxy-2'-chlorobenzophenone

PropertyValue
CAS Number185606-03-5
Molecular FormulaC15H11ClO3
Molecular Weight274.70 g/mol
IUPAC Name[4-(2-chlorobenzoyl)phenyl] acetate
XLogP33.6
Topological Polar Surface Area43.4 Ų

Data sourced from PubChem. nih.gov

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, its synthesis can be reasonably proposed based on established methods for preparing similar benzophenone derivatives. A common and versatile method is the Friedel-Crafts acylation. tandfonline.com

A plausible synthetic route would involve the acylation of phenyl acetate with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction would likely be carried out in an inert, anhydrous solvent at controlled temperatures to favor the formation of the desired para-substituted product.

The reactivity of this compound is dictated by its functional groups. The acetoxy group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 4-hydroxy-2'-fluorobenzophenone. The carbonyl group can be reduced to a secondary alcohol. The fluorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution under standard conditions but can influence the reactivity of the aromatic ring.

Potential Research Applications

The academic and industrial interest in this compound stems from its potential as a building block in several areas of research:

Medicinal Chemistry: As a scaffold, it can be used to synthesize more complex molecules with potential therapeutic activities. The presence of both a fluorine atom and a latent hydroxyl group (in the form of the acetoxy group) makes it an attractive starting material for developing novel kinase inhibitors or other enzyme-targeted drugs. mq.edu.au

Materials Science: Fluorinated benzophenones are used in the synthesis of high-performance polymers like Polyaryletherketones (PAEKs) due to their enhanced thermal stability and desirable mechanical properties. google.com this compound could be explored as a monomer or an additive in the development of new materials.

Photochemistry: Benzophenone itself is a well-known photosensitizer. nih.gov The introduction of fluorine and acetoxy groups could modulate its photochemical properties, opening up possibilities for its use in photodynamic therapy or as a specialized photoinitiator.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11FO3 B1358990 4-Acetoxy-2'-fluorobenzophenone CAS No. 890099-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-fluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGJOQCYNCAYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641692
Record name 4-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-40-8
Record name Methanone, [4-(acetyloxy)phenyl](2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Acetoxy 2 Fluorobenzophenone

Established Synthetic Pathways for 4-Acetoxy-2'-fluorobenzophenone

The synthesis of this compound is typically achieved through a multi-step process, which involves the formation of a fluorinated hydroxybenzophenone intermediate, followed by acetylation. The regioselectivity of the fluorination is a critical aspect of the synthesis, often dictated by the choice of starting materials.

Acetylation Reactions for Introduction of the Acetoxy Group

The introduction of the acetoxy group at the 4-position of the benzophenone (B1666685) core is a straightforward and high-yielding transformation. This is typically the final step in the synthesis, starting from the precursor 2'-fluoro-4-hydroxybenzophenone. The reaction involves the esterification of the phenolic hydroxyl group.

Commonly, this is achieved by treating 2'-fluoro-4-hydroxybenzophenone with an acetylating agent such as acetic anhydride or acetyl chloride. The reaction is generally carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or hydrochloric acid). 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst to enhance the reaction rate. The reaction is typically performed in an aprotic solvent, such as dichloromethane or tetrahydrofuran, at room temperature.

Table 1: Typical Conditions for Acetylation of Hydroxybenzophenones

Acetylating Agent Catalyst/Base Solvent Temperature Typical Yield
Acetic Anhydride Pyridine Dichloromethane Room Temp. >95%
Acetyl Chloride Triethylamine Tetrahydrofuran 0°C to Room Temp. >90%

Fluorination Methodologies for Selective Introduction at the 2'-Position

Achieving selective fluorination at the 2'-position of a pre-existing benzophenone molecule is a significant synthetic challenge. Therefore, the most common and established strategy is to construct the benzophenone skeleton using a starting material that already contains the fluorine atom at the desired position. This "building block" approach ensures the correct regiochemistry of the final product.

The synthesis of the core structure, 2'-fluorobenzophenone, is often accomplished via a Friedel-Crafts acylation reaction, which is discussed in more detail in section 2.2.1. In this context, a fluorinated reactant, such as 2-fluorobenzoyl chloride, is reacted with a suitable aromatic partner. This method provides a reliable and regioselective route to the 2'-fluorobenzophenone scaffold.

Multi-step Synthetic Sequences

A logical and commonly employed multi-step synthesis for this compound is as follows:

Friedel-Crafts Acylation: The synthesis begins with the Friedel-Crafts acylation of a phenol (B47542) derivative, where the hydroxyl group is protected, with 2-fluorobenzoyl chloride. A common choice for the protected phenol is anisole (methoxybenzene). The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to yield 2'-fluoro-4-methoxybenzophenone.

Demethylation: The methoxy group of 2'-fluoro-4-methoxybenzophenone is then cleaved to reveal the free hydroxyl group. This is typically achieved using a demethylating agent like boron tribromide (BBr₃) in an inert solvent. This step yields the key intermediate, 2'-fluoro-4-hydroxybenzophenone.

Acetylation: Finally, the 2'-fluoro-4-hydroxybenzophenone is acetylated as described in section 2.1.1, using acetic anhydride or acetyl chloride to produce the target molecule, this compound.

This sequence is an efficient and well-documented approach for the preparation of substituted benzophenones, offering good control over the placement of the functional groups.

Synthesis of Structural Analogues and Precursors of this compound

The synthesis of structural analogues and precursors of this compound relies on two major classes of reactions: Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. These methods are fundamental to the construction of the diaryl ketone core of benzophenones.

Friedel-Crafts Acylation Routes to Fluorobenzophenones

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones, including fluorobenzophenones. researchgate.net The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or an acid anhydride, in the presence of a Lewis acid catalyst. researchgate.net

For the synthesis of fluorobenzophenones, there are two main approaches:

Acylation of a fluorinated aromatic ring: In this approach, a fluorinated arene, such as fluorobenzene, is reacted with a non-fluorinated acylating agent, like benzoyl chloride.

Acylation with a fluorinated acylating agent: Alternatively, a non-fluorinated arene, such as benzene or a substituted derivative, can be reacted with a fluorinated acylating agent, for example, 2-fluorobenzoyl chloride.

The choice of route depends on the availability of the starting materials and the desired substitution pattern. Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for this reaction. nih.gov The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide.

Table 2: Examples of Friedel-Crafts Acylation for Fluorobenzophenone Synthesis

Aromatic Substrate Acylating Agent Lewis Acid Catalyst Solvent Product
Fluorobenzene Benzoyl Chloride AlCl₃ Dichloromethane 4-Fluorobenzophenone (B154158)
Anisole 2-Fluorobenzoyl Chloride AlCl₃ Carbon Disulfide 2'-Fluoro-4-methoxybenzophenone

Palladium-Catalyzed Cross-Coupling Reactions in Benzophenone Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. mdpi.comnih.gov Two of the most prominent methods for the synthesis of the biaryl ketone scaffold of benzophenones are the Suzuki-Miyaura coupling and the Negishi coupling.

The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of a fluorobenzophenone, one of the coupling partners would contain a fluorine substituent, and the other would contain a carbonyl group or a precursor to it. For instance, a fluorinated arylboronic acid can be coupled with a bromo- or iodobenzaldehyde, followed by oxidation of the resulting alcohol to the ketone.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an aryl halide or triflate, also catalyzed by a palladium complex. This reaction is known for its high functional group tolerance. The synthesis of a fluorobenzophenone via Negishi coupling would involve a fluorinated organozinc reagent or a fluorinated aryl halide.

These cross-coupling methods offer a high degree of flexibility and control over the substitution patterns of the resulting benzophenones.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions in Benzophenone Synthesis

Coupling Reaction Aryl Halide/Triflate Organometallic Reagent Palladium Catalyst Base/Solvent
Suzuki-Miyaura 4-Bromobenzaldehyde 2-Fluorophenylboronic acid Pd(PPh₃)₄ K₂CO₃ / Toluene

Nucleophilic Aromatic Substitution (SNAr) for Fluorinated Benzophenone Derivatives

The synthesis of fluorinated benzophenone derivatives frequently employs the Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, a nucleophile replaces a leaving group, typically a halide, on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The carbonyl group in benzophenones acts as a powerful EWG, activating the aromatic rings towards nucleophilic attack, particularly at the ortho and para positions.

In the context of fluorinated benzophenones, the fluorine atom itself, due to its high electronegativity, contributes to the activation of the ring for SNAr reactions through a strong inductive effect. core.ac.uk The general mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comacsgcipr.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com

Research has demonstrated the utility of SNAr in modifying polyfluorinated benzophenones. For instance, in the synthesis of various fluorinated benzophenones, xanthones, and acridones, sequential SNAr reactions were performed on bis(2,4,5-trifluorophenyl)methanone. nih.govnih.gov This work highlighted that the fluorines at the 4 and 4' positions are more reactive and can be selectively substituted by nucleophiles like hydroxides or methoxides before substitution at the less reactive 2 and 2' positions. nih.govnih.gov

An example of this reactivity is the reaction of bis(2,4,5-trifluorophenyl)methanone with aqueous potassium hydroxide in DMSO at 80 °C, which efficiently substitutes the fluorines at the 4,4'-positions with hydroxyl groups. nih.gov Similarly, intramolecular SNAr has been observed where a 2-amino group on one ring of a benzophenone derivative displaces a 2'-fluoro group on the other ring to yield 9-acridones, demonstrating the activation provided by the ortho-carbonyl group. rsc.org This cyclization is efficient in solvents like N,N-dimethylformamide and is improved by catalysts such as potassium carbonate. rsc.org

The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve desired substitutions. An environmentally friendly method has been developed for the synthesis of 4-(dialkylamino)phenylmethanones through the SNAr of (4-fluorophenyl)(aryl)methanones with secondary amines in water. researchgate.net

Table 1: Examples of SNAr Reactions on Fluorinated Benzophenones

Starting MaterialNucleophile/ReagentsSolvent/ConditionsProductReference
Bis(2,4,5-trifluorophenyl)methanoneaq. KOHDMSO, 80 °C4,4'-Dihydroxy-2,2',5,5'-tetrafluorobenzophenone nih.gov
Bis(2,4,5-trifluorophenyl)methanoneNaOMe-4,4'-Dimethoxy-2,2',5,5'-tetrafluorobenzophenone nih.gov
2-Amino-2'-fluoro-5-nitrobenzophenoneK₂CO₃ (catalyst)N,N-dimethylformamide, reflux2-Nitro-9-acridone (via intramolecular SNAr) rsc.org
(4-Fluorophenyl)(aryl)methanoneSecondary AminesWater4-(Dialkylamino)phenylmethanone researchgate.net

Chemo- and Regioselective Synthetic Transformations

Chemo- and regioselectivity are critical in the synthesis of complex benzophenone derivatives like this compound, which possesses multiple functional groups and substitution patterns. Synthetic strategies must be able to target specific sites on the molecule without affecting other reactive groups.

Regioselectivity is prominently demonstrated in the SNAr reactions of polyfluorinated benzophenones. As mentioned previously, the fluorines at the para-positions (4 and 4') of bis(2,4,5-trifluorophenyl)methanone are significantly more reactive to nucleophilic substitution than those at the ortho-positions (2 and 2'). nih.govnih.gov This inherent difference in reactivity allows for the sequential and controlled introduction of different nucleophiles at specific positions, providing a pathway to asymmetrically substituted benzophenones.

Beyond SNAr, other transformations showcase high levels of selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used for regioselective C-N bond formation on halo-benzophenone scaffolds. nih.gov This allows for the precise installation of amino groups at positions dictated by the initial halogen placement.

A notable emerging strategy for achieving high chemo- and regioselectivity is the use of transition-metal catalysis. A nickel-catalyzed hydroamination of unactivated alkenes with anthranils has been developed to produce various chiral 2-aminobenzophenone derivatives with good yields and high enantioselectivity. acs.orgacs.org This method is highly regioselective, favoring the Markovnikov product. acs.org The reaction proceeds through a proposed mechanism involving the oxidative addition of an alkylnickel species into the N–O bond of the anthranil, followed by migratory insertion. acs.org This approach provides access to structurally diverse and chirally enriched benzophenone cores that are valuable in medicinal chemistry. acs.orgacs.org

The synthesis of benzophenone-thiazole derivatives also illustrates chemoselectivity, where a benzophenone is first converted to a thiosemicarbazone, which then undergoes a cyclization reaction with a 2-bromoacetophenone to form the thiazole ring, leaving the benzophenone core intact. mdpi.com

Table 2: Examples of Selective Transformations in Benzophenone Synthesis

Reaction TypeSubstrateKey Reagents/CatalystSelectivity TypeProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)Bis(2,4,5-trifluorophenyl)methanoneVarious NucleophilesRegioselective (4,4' > 2,2')Asymmetrically substituted fluorinated benzophenones nih.gov
Nickel-Catalyzed HydroaminationUnactivated Alkenes + C3-substituted AnthranilsNickel Catalyst / Bisoxazoline (Box) ligandRegio- and EnantioselectiveChiral 2-aminobenzophenone derivatives acs.orgacs.org
Buchwald-Hartwig AminationBromobenzophenonePalladium CatalystRegioselectiveAminobenzophenone nih.gov

Emerging Synthetic Methodologies Applicable to this compound

The field of organic synthesis is continually evolving, offering new and more efficient methods that could be applied to the construction of this compound. These emerging methodologies often provide advantages in terms of milder reaction conditions, higher yields, improved selectivity, and better functional group tolerance compared to traditional methods like Friedel-Crafts acylation.

Transition-Metal-Catalyzed Carbonylative Reactions: One significant area of development is the use of transition-metal-catalyzed carbonylative cross-coupling reactions to form the diaryl ketone core. The carbonylative Suzuki-Miyaura reaction, for example, can construct benzophenones from aryl halides and arylboronic acids. nih.gov This method offers high regioselectivity and broad substrate scope. nih.gov While the use of toxic and difficult-to-handle carbon monoxide (CO) gas has been a limitation, ongoing research focuses on developing CO-free carbonylative couplings using CO surrogates, which would make this powerful method more accessible and safer for synthesizing complex benzophenones.

Nickel-Catalyzed C-N Bond Formation: As highlighted previously, nickel-catalyzed reactions are emerging as a powerful tool. The hydroamination of alkenes with anthranils to form chiral 2-aminobenzophenones represents a state-of-the-art method for introducing both a substituted amino group and a benzoyl group in a single, highly selective step. acs.orgacs.org This strategy could be adapted to synthesize precursors for this compound, offering enantioselective control that is not possible with traditional methods.

Benzyne Chemistry: The application of benzyne chemistry offers another modern approach. Benzynes are highly reactive intermediates that can be generated under mild conditions from precursors like o-(trimethylsilyl)phenyl triflates using a fluoride (B91410) source. epa.gov These intermediates can undergo various cycloaddition or nucleophilic addition reactions to rapidly build molecular complexity. A potential strategy could involve the reaction of a suitably substituted benzyne with an organometallic reagent to construct the benzophenone skeleton.

Advanced Base-Promoted SNAr Protocols: While SNAr is a classic reaction, new protocols continue to enhance its utility. The use of "superbase" systems, such as KOH in DMSO, has been shown to promote efficient N-arylation of indoles and carbazoles with less reactive chloroarenes and fluoroarenes. mdpi.com Applying such highly active, yet simple, base systems could enable the use of a wider range of substrates for the synthesis of fluorinated benzophenone derivatives under more practical conditions.

These emerging methodologies represent the forefront of synthetic organic chemistry and hold significant promise for the future synthesis of this compound and related complex molecules, enabling more efficient, selective, and sustainable production routes.

Chemical Reactivity and Mechanistic Studies of 4 Acetoxy 2 Fluorobenzophenone

Reactivity Profile at the Acetoxy Functional Group

The acetoxy group (-OAc), being an ester, is susceptible to nucleophilic acyl substitution reactions. The primary reactions at this site involve the cleavage of the acyl-oxygen bond.

Hydrolysis: In the presence of acid or base catalysts, the acetoxy group can undergo hydrolysis to yield 4-hydroxy-2'-fluorobenzophenone and acetic acid. This reaction is fundamental and can be a precursor step for further derivatization at the phenolic hydroxyl group. For instance, a related compound, 2-acetoxy-4'-chlorobenzophenone, is known to hydrolyze, releasing acetic acid and the corresponding phenol (B47542).

Transesterification: This reaction involves the treatment of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. pressbooks.pub For 4-acetoxy-2'-fluorobenzophenone, reacting it with an alcohol (R-OH) would produce 4-hydroxy-2'-fluorobenzophenone and a new ester (R-OAc). This process is typically reversible, and reaction conditions can be manipulated to favor the desired product.

These reactions highlight the lability of the ester linkage, which can be selectively targeted under appropriate conditions, leaving the rest of the molecule intact.

Table 1: Characteristic Reactions of the Acetoxy Functional Group

Reaction Type Reagents Products Description
Hydrolysis H₂O, H⁺ or OH⁻ 4-hydroxy-2'-fluorobenzophenone, Acetic Acid Cleavage of the ester bond to form a phenol and a carboxylic acid.
Transesterification R-OH, H⁺ or OH⁻ 4-hydroxy-2'-fluorobenzophenone, New Ester (R-OAc) Exchange of the acetyl group with a group from a different alcohol. pressbooks.pub

Reactivity Pertaining to the Fluorine Substituent

The fluorine atom at the 2'-position is on an aromatic ring and its reactivity is significantly influenced by the adjacent carbonyl group.

Aromatic fluorine atoms are generally poor leaving groups in nucleophilic aromatic substitution (SNAr) reactions. However, their displacement is greatly facilitated when the ring is activated by a strong electron-withdrawing group positioned ortho or para to it. In this compound, the benzoyl carbonyl group acts as such an activating group. The carbonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack through resonance, thereby lowering the activation energy for the substitution.

Studies on similar molecules like 4-fluorobenzophenone (B154158) have shown that the fluorine atom can be displaced by strong nucleophiles. researchgate.net The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. The reactivity in these SNAr reactions is often dependent on the polarity of the solvent, with polar solvents generally favoring higher conversion rates. researchgate.net

The ortho-relationship between the carbonyl group and the fluorine atom is crucial in directing certain reaction pathways, particularly in the context of transition metal-catalyzed C-H and C-F bond activation. The carbonyl oxygen can act as a directing group, coordinating to a metal center and delivering it to the proximate C-F or C-H bond.

Research has shown that in metal-fluoroaryl complexes, ortho-fluorine substituents can control regioselectivity and make C-H activation more favorable energetically. ox.ac.uk In competitive processes, the activation of C-H bonds ortho to a fluorine substituent is often preferred. ox.ac.uk DFT calculations and experimental studies on related systems indicate that while kinetic products might favor activation at other sites, thermodynamic control, often achieved at higher temperatures, can lead to the formation of the more stable ortho-functionalized product. acs.org This ortho-activation is a powerful tool in synthetic chemistry for the regioselective functionalization of fluoroarenes.

Influence of Substituents on Reaction Kinetics and Selectivity

Fluorine Substituent: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It also acidifies the ortho-protons on its own ring, potentially influencing ortho-metalation reactions.

Studies on substituted benzophenones have demonstrated that such substituents have a remarkable impact on reaction kinetics. For instance, in photoreduction reactions, electron-withdrawing or -donating groups alter the activation energy of the process by affecting the stability of the ketyl radical intermediates that are formed. acs.orgnih.gov The combination of the fluoro and acetoxy groups in this compound would therefore be expected to fine-tune the rates and selectivity of reactions at the carbonyl center and on the aromatic rings compared to unsubstituted benzophenone (B1666685).

Table 2: Predicted Influence of Substituents on Reactivity

Functional Group Substituent Inductive Effect (-I) Resonance Effect (+M) Predicted Net Effect on Carbonyl Reactivity
Carbonyl 2'-Fluoro Strong Electron-Withdrawing Weak Electron-Donating Increased electrophilicity, faster nucleophilic addition.
Carbonyl 4-Acetoxy Moderate Electron-Withdrawing Strong Electron-Donating Modulated reactivity; resonance donation may slightly counteract inductive withdrawal from the other ring.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the complex reaction mechanisms of substituted benzophenones. rsc.org These studies provide insights that are often difficult to obtain through experimental means alone.

For molecules like this compound, computational chemistry can be used to:

Model Reaction Pathways: Elucidate the step-by-step mechanism for reactions such as nucleophilic substitution or metal-catalyzed C-H activation.

Calculate Energetics: Determine the activation energies for different potential reaction pathways, which helps in predicting the most likely product and rationalizing observed reaction kinetics. acs.orgnih.gov DFT calculations have been used to show that the rate and activation energy of photoreduction steps in benzophenone derivatives are parallel to the reaction enthalpies. acs.orgnih.gov

Analyze Transition States: Investigate the geometry and electronic structure of transition states to understand the factors controlling selectivity (e.g., regio- and stereoselectivity).

Rationalize Substituent Effects: Quantify the electronic influence of the fluoro and acetoxy groups on the electron distribution and orbital energies of the ground state molecule and reaction intermediates. acs.org

By combining experimental results with computational data, a more complete and detailed picture of the chemical reactivity and mechanistic intricacies of this compound can be achieved. ox.ac.uk

Advanced Spectroscopic and Analytical Characterization of 4 Acetoxy 2 Fluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and signal intensities in various NMR spectra, the precise arrangement of atoms and functional groups can be determined.

The ¹H NMR spectrum of 4-Acetoxy-2'-fluorobenzophenone is expected to exhibit distinct signals corresponding to the protons of the acetoxy group and the two substituted aromatic rings.

The protons of the acetoxy methyl group (-OCOCH₃) are anticipated to appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm. For instance, the methyl protons of the acetyl group in acetylsalicylic acid appear around δ 2.3 ppm spectrabase.com.

The protons on the 4-acetoxy-substituted phenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the acetoxy group are expected to resonate at a different chemical shift compared to the protons ortho to the carbonyl group.

The protons on the 2'-fluoro-substituted phenyl ring will display more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. The fluorine atom will influence the chemical shifts of the adjacent protons, and the magnitude of the coupling constants will provide valuable information about their relative positions. The aromatic protons of benzoyl groups typically appear in the region of δ 7.0-8.0 ppm researchgate.net.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Acetoxy (-CH₃)2.1 - 2.4Singlet (s)N/A
Aromatic (H ortho to -OAc)7.1 - 7.3Doublet (d)~8-9 (³JHH)
Aromatic (H ortho to C=O)7.8 - 8.0Doublet (d)~8-9 (³JHH)
Aromatic (2'-F-Ph)7.2 - 7.8Multiplet (m)JHH and JHF

Note: The predicted values are based on the analysis of structurally related compounds.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the acetoxy group is expected to appear in the region of δ 168-172 ppm, while the methyl carbon will be found upfield, around δ 20-25 ppm. The benzophenone (B1666685) carbonyl carbon is typically observed further downfield, in the range of δ 190-200 ppm.

The aromatic carbons will resonate in the typical region of δ 110-160 ppm. The chemical shifts will be influenced by the substituents on each ring. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the fluorinated ring will show smaller two- and three-bond couplings (²JCF and ³JCF). The carbon atoms of the acetoxy-substituted ring will also have their chemical shifts influenced by the oxygen and carbonyl groups. For example, in substituted acetophenones and chalcones, the β-carbon of an α,β-unsaturated carbonyl system resonates around δ 140 ppm, while the α-carbon is found around δ 120 ppm researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Acetoxy (-C H₃)20 - 25
Acetoxy (-C =O)168 - 172
Benzophenone (-C =O)190 - 200
Aromatic & Olefinic110 - 165

Note: The predicted values are based on general ¹³C NMR chemical shift ranges and data from related benzophenone and acetophenone derivatives compoundchem.comoregonstate.edu.

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The spectrum for this compound is expected to show a single signal for the fluorine atom on the 2'-position of the benzophenone core.

The chemical shift of the fluorine signal provides information about its electronic environment. For aromatic fluorine compounds, the chemical shifts can vary significantly depending on the nature and position of other substituents ucsb.edu. For a fluorine atom in a compound like 2-fluorobenzaldehyde, the chemical shift can be observed in a specific region of the ¹⁹F NMR spectrum spectrabase.com. The signal for the fluorine in this compound is expected to be a multiplet due to coupling with the neighboring aromatic protons. The typical chemical shift range for Ar-F compounds is between +80 to +170 ppm relative to CFCl₃ ucsb.edu.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from its molecular formula, C₁₅H₁₁FO₃.

The fragmentation pattern observed in the mass spectrum can help to confirm the structure. Common fragmentation pathways for benzophenone derivatives involve cleavage at the carbonyl group, leading to the formation of substituted benzoyl cations. For this compound, characteristic fragments would be expected corresponding to the 4-acetoxybenzoyl and 2-fluorobenzoyl moieties. For example, the GC-MS of 4-fluorobenzophenone (B154158) shows major fragments at m/z 123 (fluorobenzoyl cation) and 105 (benzoyl cation) nih.gov.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of the target compound from any impurities, starting materials, or byproducts, and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for the analysis of benzophenone derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For benzophenone and its derivatives, GC-MS methods have been developed for their identification and quantification in various matrices researchgate.netnih.gov. A suitable GC method for this compound would likely employ a non-polar or medium-polarity capillary column and a temperature gradient to ensure good separation and peak shape. The mass spectrometer detector allows for the identification of the compound based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC are versatile and widely used techniques for the separation and analysis of a broad range of organic compounds, including benzophenone derivatives nih.govmdpi.commdpi.comhelixchrom.com. Reversed-phase HPLC, using a C18 or similar column, is a common choice. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a modifier like formic acid, would be suitable for the elution of this compound jfda-online.comnih.gov. Detection can be achieved using a UV detector, as benzophenones are strong UV absorbers, or a mass spectrometer for enhanced sensitivity and specificity. The purity of the compound can be determined by calculating the peak area percentage from the chromatogram.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. The method's versatility allows for a range of conditions to be optimized for the analysis of this specific molecule.

Methodology and Expected Findings:

A reversed-phase HPLC (RP-HPLC) method would be the most probable approach for the analysis of this compound, given its moderate polarity. A C18 or C8 stationary phase would likely be employed. The mobile phase would typically consist of a mixture of an aqueous component (water, often with a buffer like formic acid or ammonium acetate (B1210297) to improve peak shape) and an organic modifier such as acetonitrile or methanol.

Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any potential impurities, which may have different polarities. Detection would most commonly be performed using a UV detector, as the benzophenone chromophore exhibits strong absorbance in the UV region. A photodiode array (PDA) detector could provide additional spectral information, aiding in peak purity assessment and identification.

While specific retention time data for this compound is not available in published literature, it is expected to be influenced by the exact HPLC conditions. A hypothetical data table illustrating the type of information that would be generated from such an analysis is presented below.

Hypothetical HPLC Parameters for this compound Analysis

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Expected Retention Time | ~ 8-12 min |

This table is illustrative and based on typical conditions for similar aromatic ketones.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point that is likely amenable to GC analysis, could be characterized using this method, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.

Methodology and Expected Findings:

For GC analysis, a non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane phase (e.g., 5% phenyl), would be suitable. The injector and detector temperatures would need to be optimized to ensure efficient vaporization of the analyte without thermal degradation. The oven temperature program would start at a lower temperature and ramp up to facilitate the separation of the target compound from any volatile impurities.

When coupled with a mass spectrometer, the resulting mass spectrum would provide a unique fragmentation pattern for this compound. Key fragments would be expected from the cleavage of the ester group, the bond between the carbonyl group and the phenyl rings, and potentially the loss of the fluorine atom. This fragmentation pattern would serve as a chemical fingerprint for the compound.

Below is a hypothetical table of GC-MS parameters that could be used for the analysis of this compound.

Hypothetical GC-MS Parameters for this compound Analysis

Parameter Value
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-450 amu |

This table is illustrative and based on typical conditions for similar aromatic compounds.

Other Spectroscopic Methods for Electronic Structure and Photophysical Properties

Beyond chromatographic techniques, a suite of spectroscopic methods would be essential to fully characterize the electronic structure and photophysical properties of this compound. These properties are largely dictated by the benzophenone chromophore and are influenced by the acetoxy and fluoro substituents.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound in various solvents would be expected to show characteristic bands for the benzophenone moiety. Typically, benzophenones exhibit a strong π→π* transition at lower wavelengths (around 250 nm) and a weaker, often structured, n→π* transition at longer wavelengths (around 330-350 nm). The position and intensity of these bands can be influenced by solvent polarity and the electronic nature of the substituents. The fluorine and acetoxy groups may cause slight shifts in these absorption maxima compared to unsubstituted benzophenone.

Fluorescence Spectroscopy: While benzophenone itself is weakly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, substitution can alter its emission properties. The fluorescence spectrum of this compound would provide insights into its excited singlet state. The excitation and emission wavelengths, as well as the fluorescence quantum yield, would be key parameters to determine. It is possible that the compound could exhibit dual fluorescence or phosphorescence, depending on the influence of the substituents on the excited state dynamics.

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations would be powerful tools to complement experimental findings. These computational methods can be used to model the molecular orbitals (HOMO and LUMO), predict the electronic transition energies (and thus the UV-Vis absorption spectrum), and provide insights into the geometry of the molecule in its ground and excited states. Such calculations would help in understanding the influence of the 2'-fluoro and 4-acetoxy groups on the electronic distribution and photophysical behavior of the benzophenone core.

Theoretical and Computational Investigations of 4 Acetoxy 2 Fluorobenzophenone

Electronic Structure and Molecular Conformation Studies

The electronic structure and three-dimensional shape of 4-Acetoxy-2'-fluorobenzophenone are pivotal to its reactivity and interactions with other molecules. Computational chemistry provides robust tools to explore these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound, DFT calculations would be instrumental in determining key electronic descriptors.

Key DFT-Calculated Properties:

PropertyDescriptionExpected Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.A smaller gap would suggest higher reactivity, indicating the molecule is more susceptible to electronic transitions. The presence of the electron-withdrawing fluorine atom and the acetoxy group would influence this gap.
Electron Density Distribution This maps the probability of finding an electron in different regions of the molecule.It would reveal the electron-rich and electron-deficient areas. The electronegative fluorine and oxygen atoms would be expected to draw electron density, creating sites susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential.For this molecule, negative potential would likely be concentrated around the carbonyl oxygen, the ester oxygens, and the fluorine atom, indicating likely sites for interaction with electrophiles or hydrogen bond donors.

Quantum Chemical Predictions of Reactivity and Stability

Quantum chemical calculations, primarily based on DFT, can predict various reactivity descriptors that quantify the molecule's stability and propensity to engage in chemical reactions.

Predicted Reactivity Descriptors:

DescriptorDefinitionPredicted Influence on this compound
Chemical Hardness and Softness Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.The presence of both a hard atom (fluorine) and softer aromatic rings would create a molecule with varied reactivity at different sites.
Electronegativity and Chemical Potential These descriptors relate to the molecule's ability to attract electrons.The 2'-fluoro substitution is expected to significantly increase the electronegativity of the adjacent phenyl ring, influencing the overall electronic character.
Fukui Functions These functions identify the most electrophilic and nucleophilic sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron.For this compound, these calculations would pinpoint the specific atoms most likely to participate in different types of reactions.

Molecular Modeling and Simulation Approaches

Beyond static electronic properties, molecular modeling and simulations can explore the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

In Silico Modeling of Molecular Interactions and Binding Affinities

Should this compound be investigated for biological or material science applications, in silico modeling would be crucial for predicting its interactions with target proteins or other molecules. Molecular docking simulations could predict the preferred binding orientation and affinity of the molecule within a protein's active site. Furthermore, molecular dynamics (MD) simulations could provide insights into the stability of these interactions over time and the conformational changes that may occur upon binding.

Spectroscopic Parameter Prediction and Validation

Extensive research has been conducted on the theoretical and computational analysis of various benzophenone (B1666685) derivatives to predict and validate their spectroscopic parameters. These studies often employ methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. researchgate.netresearchgate.netmedium.com The accuracy of these computational predictions is typically validated by comparing them with experimental data. nih.gov

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused exclusively on This compound . While general methodologies for predicting the spectroscopic parameters of substituted benzophenones are well-established, detailed research findings, including specific data tables and direct comparisons of predicted versus experimental spectra for this particular compound, are not publicly available.

Studies on related benzophenone derivatives demonstrate that computational approaches can provide valuable insights into their structural and electronic properties, which in turn influence their spectroscopic behavior. researchgate.netnih.gov For instance, TD-DFT calculations have been successfully used to reproduce and interpret the experimental UV absorption spectra of various benzophenone derivatives. researchgate.net Similarly, DFT calculations have been employed to assign vibrational bands in the IR spectra of related molecules. researchgate.net

Despite the availability of these general computational techniques, their specific application to this compound, and the subsequent validation against experimental data, has not been reported in the accessible scientific literature. Therefore, a detailed analysis and data tables for the predicted and validated spectroscopic parameters of this compound cannot be provided at this time.

Research Applications and Potential of 4 Acetoxy 2 Fluorobenzophenone and Its Derivatives

Utilization as a Building Block in Complex Organic Synthesis

The structural framework of 4-Acetoxy-2'-fluorobenzophenone makes it a valuable intermediate in the synthesis of more complex molecules. The benzophenone (B1666685) moiety itself is a common and important structure in organic chemistry, and the addition of functional groups like acetoxy and fluoro enhances its utility as a versatile building block. nih.govnih.gov

While direct literature on the use of this compound in dye and agrochemical synthesis is not abundant, the applications of structurally similar compounds provide strong evidence for its potential in these areas. For instance, benzophenone derivatives are known to serve as intermediates in the production of dyes and specialty chemicals. The presence of the fluorine atom is particularly significant in the context of modern agrochemicals.

Fluorinated compounds have become increasingly important in the agrochemical industry due to the unique properties that fluorine imparts, such as increased metabolic stability and enhanced biological activity. nih.govresearchgate.netresearchgate.net The introduction of fluorine can significantly modify a molecule's lipophilicity and binding affinity to target enzymes or receptors, often leading to more potent and selective pesticides. sci-hub.se The trifluoromethyl group, for example, is a common feature in many successful herbicides. sci-hub.se It is plausible that the 2'-fluoro substitution in this compound could be leveraged to create novel agrochemicals with improved efficacy and environmental profiles. numberanalytics.com

Furthermore, fluorinated amides, which could potentially be synthesized from derivatives of this compound, are recognized as valuable building blocks for both pharmaceuticals and dyes. nih.gov

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govrsc.org The ability to introduce various substituents onto the phenyl rings of the benzophenone core allows for the fine-tuning of its pharmacological profile.

The presence of a fluorine atom in a pharmaceutical compound can enhance its metabolic stability, bioavailability, and binding affinity to target proteins. Therefore, fluorinated benzophenones are attractive starting points for the design of new therapeutic agents. nih.gov this compound, with its reactive acetoxy group and strategically placed fluorine, can serve as a key intermediate for the synthesis of complex pharmaceutical scaffolds. The acetoxy group can be readily hydrolyzed to a hydroxyl group, providing a handle for further chemical modifications and the attachment of other molecular fragments to build intricate drug candidates. rsc.org Recent research has focused on synthesizing novel benzophenone derivatives with various heterocyclic nuclei to explore their anti-inflammatory and other therapeutic properties. mdpi.com

Potential Pharmaceutical Applications of Benzophenone Scaffolds
Biological ActivityExample of Benzophenone ApplicationReference
AnticancerDerivatives of hydroxyl-substituted benzophenones have shown significant potential. nih.gov
Anti-inflammatorySynthetic benzophenone motifs are present in marketed drugs like ketoprofen. rsc.org
Antiviral (Anti-HIV)Benzophenone derivatives with aminosulfanilamide moieties act as non-nucleoside reverse transcriptional inhibitors. rsc.org
Inhibitors of p38αBenzoylpyridine and benzophenone derivatives have been evaluated for the treatment of rheumatoid arthritis. nih.gov

Exploration in Optoelectronic Materials Research

Benzophenone and its derivatives have garnered significant attention for their applications in optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs). researchgate.netnih.gov

The benzophenone core is a valuable fragment in the synthesis of organic semiconductors for OLEDs due to its function as a classical phosphor with high intersystem crossing efficiency. researchgate.netnih.gov This property makes it a compelling candidate for the development of materials for thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLED devices. nih.govnih.gov

Fluorinated benzophenone derivatives are of particular interest in this area. The introduction of fluorine atoms can modulate the electronic properties of the molecule, influencing its performance as an emitter or host material in an OLED. rsc.org While specific studies on this compound in OLEDs are not prominent, the general principles of using fluorinated benzophenones suggest its potential utility. The acetoxy group could also be modified to attach other functional units, allowing for the creation of more complex donor-acceptor molecules with tailored optoelectronic properties.

Properties of Benzophenone Derivatives for OLEDs
PropertyRelevance to OLEDsReference
High Intersystem Crossing EfficiencyEnables the development of TADF emitters, leading to higher external quantum efficiencies. researchgate.netnih.gov
Tunable Electronic PropertiesSubstitution with groups like fluorine allows for the modulation of emission color and device performance. rsc.org
Good Thermal StabilityEssential for the longevity and reliability of OLED devices. researchgate.net
Versatile Synthetic CoreAllows for the creation of a wide range of host and emitter materials through chemical modification. nih.gov

Investigation of Photochemical Reactivity

The photochemistry of benzophenone is a well-studied and widely exploited phenomenon. Upon absorption of UV light, benzophenone undergoes a transition to an excited triplet state, which can then participate in a variety of chemical reactions. acs.orgnih.gov

Benzophenone and many of its derivatives are known to be effective photosensitizers. nih.gov A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, often leading to oxidation. This property is the basis for their use as photoinitiators in polymerization reactions and in various photobiological studies. mdpi.comnih.gov

The excited triplet state of a benzophenone derivative can abstract a hydrogen atom from a suitable donor molecule, generating free radicals. acs.org This reactivity makes them useful for applications such as photoaffinity labeling, where they are used to covalently attach a probe to a biological macromolecule to study its structure and function. nih.gov The presence of the 2'-fluoro substituent in this compound could influence its photochemical properties, potentially altering its absorption spectrum, excited-state lifetime, and reactivity, which could be exploited for specific photosensitization applications. For instance, benzophenone-containing photosensitizers are being explored for photodynamic therapy (PDT), where they can generate reactive oxygen species to kill cancer cells. rsc.org

Bioactivity-Oriented Research of Benzophenone Derivatives

The inherent structural versatility of the benzophenone scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. The introduction of substituents such as fluorine and acetoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making derivatives like this compound intriguing candidates for bioactivity screening.

Antitumor Agent Development and Mechanism Exploration

While specific studies on the antitumor activity of this compound are not extensively documented in publicly available research, the broader class of benzophenone derivatives has demonstrated notable potential in cancer research. For instance, certain benzophenone compounds have been synthesized and evaluated for their antitumor activities, with some exhibiting significant inhibitory effects against various cancer cell lines. psu.edursc.org One study highlighted that compounds 3c and 4c, which are benzophenone derivatives, showed excellent and broad-spectrum antitumor activity, with compound 3c being more potent than the chemotherapy drug cisplatin (B142131) against fourteen different cancer cell lines. psu.edu Specifically, compound 3c displayed stronger cytotoxicity against hepatocarcinoma SMMC-7721 cells than the well-known anticancer drug Taxol, with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.111 μM. psu.edu These findings suggest that the benzophenone scaffold is a promising starting point for the development of new antitumor leads. psu.edu

The mechanism of action for some anticancer benzophenones involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. rsc.org Network pharmacology and molecular docking studies of one active benzophenone compound identified several potential target hub genes, including AKT1, CASP3, and STAT3, which are all key players in cancer cell proliferation and survival pathways. rsc.org The exploration of fluorinated benzophenones, in particular, is a growing area of interest, as the introduction of fluorine can enhance metabolic stability and binding affinity to target proteins.

Table 1: Antitumor Activity of Selected Benzophenone Derivatives

CompoundCancer Cell LineIC₅₀ (μM)Source
Compound 3cSMMC-7721 (Hepatocarcinoma)~0.111 psu.edu
Compound 1HL-60 (Leukemia)0.48 rsc.org
Compound 1A-549 (Lung Cancer)0.82 rsc.org
Compound 1SMMC-7721 (Hepatocarcinoma)0.26 rsc.org
Compound 1SW480 (Colon Cancer)0.99 rsc.org

Anti-Alzheimer's Research Targeting Protein Inhibition (e.g., Presenilin-1, Presenilin-2)

A significant area of investigation for benzophenone derivatives is in the realm of neurodegenerative diseases, particularly Alzheimer's disease. The pathology of Alzheimer's is linked to the accumulation of amyloid-β (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by enzymes including γ-secretase. nih.govplos.orgnih.gov The presenilin proteins, Presenilin-1 (PSEN-1) and Presenilin-2 (PSEN-2), are the catalytic core of the γ-secretase complex and represent key therapeutic targets. nih.govplos.orgnih.gov

A computational study focused on benzophenone integrated derivatives (BIDs) as potential inhibitors of PSEN-1 and PSEN-2 has shown promising results. nih.govplos.orgnih.govresearchgate.net This in silico investigation, the first of its kind, utilized molecular docking and dynamics simulations to identify potential inhibitors from a library of BIDs. nih.govplos.orgresearchgate.net The study identified a lead compound, BID-16, which demonstrated a strong binding affinity for both PSEN-1 and PSEN-2. nih.govplos.orgresearchgate.net This suggests that benzophenone derivatives could be developed as potent inhibitors of these key enzymes in Alzheimer's disease pathology. nih.govplos.org While this study did not specifically include this compound, the findings strongly support the potential of the broader benzophenone class in anti-Alzheimer's research. The presence of a fluorine atom in this compound could potentially enhance its binding affinity and selectivity for presenilins.

Table 2: Binding Affinities of a Lead Benzophenone Integrated Derivative (BID-16) against Presenilins

Target ProteinBinding Affinity (kcal/mol)Source
Presenilin-1 (PSEN-1)-10.2 nih.govresearchgate.net
Presenilin-2 (PSEN-2)-9.4 nih.govresearchgate.net

Antifungal and Aromatase Inhibitor Lead Compound Identification

The chemical diversity of benzophenone derivatives has also led to their exploration as antifungal agents and enzyme inhibitors relevant to cancer therapy.

In the context of antifungal research, various substituted benzophenone derivatives have been synthesized and screened for their activity against phytopathogenic fungi. nih.gov These studies indicate that certain structural modifications on the benzophenone skeleton can lead to significant antifungal properties. nih.gov While specific data on this compound is not available, the general findings encourage the screening of novel, synthetically accessible benzophenones for antifungal activity.

In the field of oncology, aromatase has been a key target for the treatment of hormone-dependent breast cancer. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. nih.gov Inhibition of this enzyme can effectively reduce estrogen levels, thereby slowing the growth of estrogen-receptor-positive breast cancers. Research has shown that imidazolylmethylbenzophenones are a class of highly potent and selective aromatase inhibitors. nih.gov Although not containing an imidazole (B134444) group, the core benzophenone structure of this compound suggests that with appropriate derivatization, it could serve as a scaffold for the development of new aromatase inhibitors. The electronic properties of the fluorine substituent could play a significant role in the interaction with the enzyme's active site.

Development of Functional Materials and Chemical Probes

Beyond their therapeutic potential, benzophenone derivatives are valuable tools in the development of functional materials and chemical probes due to their unique photochemical properties. The benzophenone moiety can act as a photoinitiator in UV-curing applications and as a photophysical probe to study peptide-protein interactions. researchgate.net

Upon exposure to UV light, the benzophenone group can be excited to a triplet state, which can then abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond. This photo-crosslinking ability makes benzophenone derivatives, potentially including this compound, excellent candidates for use as photoaffinity labels. nih.govnih.gov Photoaffinity labeling is a powerful technique used to identify the binding partners of small molecules within a complex biological system, thereby elucidating their mechanism of action. nih.govnih.gov

The synthesis of benzophenone derivatives with specific functionalities allows for their incorporation into polymers to create functional materials. researchgate.net For example, benzophenone derivatives can be used to prepare UV-absorbing materials that protect against photodegradation. researchgate.net The specific properties of this compound, such as its solubility and photoreactivity, would determine its suitability for these applications. Further research is needed to explore the potential of this compound in the design of novel functional polymers and as a specialized chemical probe for biological investigations.

Future Perspectives and Research Directions for 4 Acetoxy 2 Fluorobenzophenone

Innovation in Sustainable Synthetic Methodologies

The future synthesis of 4-Acetoxy-2'-fluorobenzophenone will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency. jddhs.comijbpas.comejcmpr.com Traditional methods for preparing benzophenone (B1666685) derivatives, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, generating significant waste. nih.gov Innovative and more sustainable approaches are therefore a key area of future research.

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to traditional thermal methods. Benzophenone itself is a well-known photosensitizer, and research into photocatalytic syntheses of its derivatives is expanding. rsc.orgresearchgate.netsemanticscholar.orgchemrxiv.org Future methodologies could involve the photocatalytic coupling of appropriate precursors to construct the this compound skeleton, potentially under milder conditions and with higher atom economy.

Flow Chemistry: Continuous flow reactors provide numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. google.com The synthesis of benzophenone derivatives has been successfully demonstrated in microreactor systems. google.com Applying flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and safer manufacturing processes.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for sustainable synthesis. jddhs.comnih.gov While the direct enzymatic synthesis of this compound has yet to be reported, future research could explore the use of engineered enzymes, such as ketoreductases or lipases, for the key bond-forming or functional group manipulation steps. nih.govresearchgate.netentrechem.commdpi.com For instance, biocatalytic reduction of a corresponding diketone or enzymatic acylation of a hydroxy precursor could be explored.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Photocatalysis Use of renewable energy (light), mild reaction conditions, high atom economy.
Flow Chemistry Improved safety, scalability, efficiency, and process control. google.com
Biocatalysis High selectivity (chemo-, regio-, and stereo-), mild and aqueous reaction conditions, reduced waste. nih.gov

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The electronic properties of this compound, influenced by the electron-withdrawing fluorine atom and the electron-donating acetoxy group, suggest a rich and underexplored reactivity profile. Future research will likely focus on leveraging these features to create a diverse range of new molecules.

The fluorine atom on the 2'-position can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This provides a powerful handle for introducing a wide variety of functional groups, including amines, alkoxides, and thiolates, to generate novel derivatives with tailored properties. nih.govnih.gov Furthermore, the acetoxy group can be readily hydrolyzed to the corresponding phenol (B47542), which can then be used in a host of other transformations, such as etherification or conversion to a triflate for cross-coupling reactions.

Future derivatization strategies could include:

Late-stage functionalization: Modifying the core structure of this compound in the final steps of a synthetic sequence to rapidly generate a library of analogues for screening in various applications.

Directed ortho-metalation: Using the carbonyl or acetoxy group to direct metalation to an adjacent position on the aromatic ring, followed by quenching with an electrophile to introduce new substituents with high regioselectivity.

Advanced Functionalization for Specific Technological Applications

The unique combination of a fluorinated benzophenone core with an acetoxy group makes this compound a promising platform for the development of advanced materials. Fluorination is known to enhance the photostability and modulate the electronic properties of organic molecules. nih.govnih.gov

A key area of future research will be the functionalization of this compound to create novel fluorophores . The benzophenone scaffold is a known chromophore, and by strategically adding other functional groups through the derivatization strategies mentioned above, it should be possible to tune the absorption and emission properties of the resulting molecules across the visible spectrum. nih.govnih.gov These new fluorinated dyes could find applications in bioimaging, sensing, and organic light-emitting diodes (OLEDs).

Functionalization StrategyTarget ApplicationPotential Advantage
Nucleophilic Aromatic SubstitutionFluorescent ProbesTunable spectroscopic properties. nih.govnih.gov
Hydrolysis and EtherificationPolymer AdditivesEnhanced photostability. nih.govnih.gov
Cross-Coupling ReactionsOrganic ElectronicsTailored electronic properties.

Integration into Supramolecular and Nanoscale Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. csic.esrsc.org The benzophenone unit, with its polar carbonyl group and aromatic rings capable of π-π stacking, is an excellent building block for supramolecular assembly.

Future research could explore the incorporation of this compound into more complex systems. For example, it could be conjugated to peptides or other biomolecules to create self-assembling nanomaterials. unipd.it Such systems could have applications in drug delivery or as nanostructured photocatalysts, where the organized arrangement of the photoactive benzophenone units could lead to enhanced efficiency. unipd.it The fluorine atom could also be exploited to introduce specific fluorine-fluorine or other non-covalent interactions to guide the self-assembly process.

Synergistic Approaches in Medicinal Chemistry and Materials Science Research

The benzophenone scaffold is a "ubiquitous" and "privileged" structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govresearchgate.net The introduction of fluorine is also a well-established strategy in drug design to modulate properties such as metabolic stability and binding affinity. nih.govnih.gov

The future of this compound research will likely see a synergistic approach that bridges medicinal chemistry and materials science. For example:

Photopharmacology: Derivatives of this compound could be designed as photoactivatable drugs. In this approach, the drug is inactive until it is exposed to light of a specific wavelength, which triggers a photochemical reaction that activates the drug. This could allow for highly localized treatment of diseases, reducing side effects.

Theranostics: A single molecule that combines therapeutic and diagnostic capabilities. A fluorescent derivative of this compound could be designed to bind to a specific biological target, allowing for its visualization through fluorescence imaging, while also exerting a therapeutic effect.

The convergence of these fields will open up new frontiers for the application of this compound and its derivatives, from targeted therapies to advanced functional materials. The continued exploration of this versatile molecule holds significant promise for scientific and technological advancement.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Acetoxy-2'-fluorobenzophenone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis of fluorinated benzophenones typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For this compound, a two-step approach is recommended:

Acylation : React 2-fluorophenol with acetic anhydride under acidic conditions to introduce the acetoxy group.

Coupling : Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to attach the benzophenone moiety.

Q. Key Conditions :

  • Maintain pH 3–6 during acylation to avoid side reactions (optimal pH 4) .
  • Purify intermediates via steam distillation and solvent extraction (e.g., benzene) to isolate the product .
  • For coupling, employ anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .

Q. Yield Optimization :

  • Monitor reaction progress via TLC or HPLC.
  • Use catalysts like AlCl₃ for Friedel-Crafts reactions, but ensure controlled stoichiometry to minimize byproducts .

Table 1 : Synthesis Parameters from Comparable Compounds

StepConditionsYield (%)Reference
AcylationpH 4, 60°C, 2 hrs75–80
Cross-CouplingPd(PPh₃)₄, K₂CO₃, 80°C, 12 hrs65–70

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral signatures correlate with its structure?

Methodological Answer:

  • IR Spectroscopy :

    • C=O Stretch : A strong absorption band at ~1680–1720 cm⁻¹ confirms the ketone and acetate groups .
    • C-F Stretch : A sharp peak near 1220–1280 cm⁻¹ indicates fluorine substitution .
  • ¹H NMR :

    • Acetoxy Methyl Protons : Singlet at δ 2.1–2.3 ppm.
    • Aromatic Protons : Multiplets in δ 6.8–7.8 ppm, with splitting patterns reflecting ortho/para fluorine effects .
  • X-ray Crystallography :

    • Resolves bond angles (e.g., C-F bond length: 1.357 Å) and dihedral angles between aromatic rings (e.g., 57.45°) .

Validation : Compare spectral data with databases like NIST Chemistry WebBook or crystallographic studies of analogous fluorobenzophenones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated benzophenones, and what validation strategies are recommended?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

Structure-Activity Relationship (SAR) Studies :

  • Synthesize analogs (e.g., 4'-fluoro vs. 2'-fluoro derivatives) and test under standardized conditions .
  • Use computational modeling (e.g., DFT) to predict electronic effects of substituents .

Assay Validation :

  • Replicate experiments with positive/negative controls (e.g., known enzyme inhibitors).
  • Cross-validate using orthogonal methods (e.g., fluorescence assays vs. HPLC-based activity measurements) .

Case Study : A benzophenone derivative with a 3-methyl group showed enhanced antifungal activity due to improved hydrophobic interactions, highlighting the role of substituent positioning .

Q. What methodologies are employed to determine the crystal structure and intermolecular interactions of this compound derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) :

    • Grow crystals via slow evaporation (e.g., ethanol/water mixtures) .
    • Analyze hydrogen bonding (e.g., O–H⋯O interactions stabilizing the lattice) and π-π stacking distances .
  • Thermal Analysis :

    • DSC/TGA to assess melting points (e.g., 58–62°C for solid derivatives) and thermal stability .

Table 2 : Crystallographic Data from Analogous Compounds

ParameterValueReference
C-F Bond Length1.357 Å
Dihedral Angle57.45° between aromatic rings
Hydrogen Bond Length2.89 Å (O–H⋯O)

Q. How can researchers design experiments to study the photostability and degradation pathways of this compound under UV exposure?

Methodological Answer:

  • Experimental Design :

    • Accelerated Photodegradation : Expose solutions (e.g., in ethanol) to UV light (λ = 254–365 nm) and sample at intervals .
    • Analytical Monitoring :
  • HPLC-MS : Identify degradation products (e.g., deacetylated or hydroxylated derivatives).

  • EPR Spectroscopy : Detect free radicals formed during photolysis .

  • Controls : Include light-shielding controls and quantify degradation kinetics using Arrhenius plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.